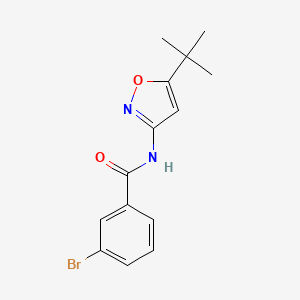![molecular formula C17H24O3 B5126406 [2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5126406.png)
[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid, also known as EMMPA, is a chemical compound that has been studied for its potential use in various scientific research applications.
作用機序
[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid acts as a positive allosteric modulator of the GABA(A) receptor. It binds to a specific site on the receptor and enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in the inhibitory effects of GABA, leading to a reduction in neuronal excitability and a decrease in anxiety and seizures.
Biochemical and Physiological Effects
[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABA(A) receptor, leading to a reduction in anxiety and seizures. [2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid has also been shown to have antinociceptive effects, reducing the perception of pain. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative stress.
実験室実験の利点と制限
One advantage of using [2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid in lab experiments is its high affinity for the GABA(A) receptor, making it a useful tool for studying the receptor's function. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research on [2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid. One area of interest is the development of new drugs that target the GABA(A) receptor using [2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid as a ligand. Additionally, further studies could be done to explore the potential use of [2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid in the treatment of epilepsy and other neurological disorders. Finally, more research could be done to explore the antioxidant properties of [2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid and their potential therapeutic applications.
合成法
[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid can be synthesized using a two-step process. First, 4-methylbenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to produce 4-methyl-2,4-pentadien-1-ol. This intermediate is then reacted with 4-methylphenyl magnesium bromide in the presence of a catalyst to produce [2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid.
科学的研究の応用
[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid has been studied for its potential use as a ligand in the development of new drugs. It has been shown to have high affinity for the GABA(A) receptor, which is involved in the regulation of anxiety and sleep. [2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid has also been studied for its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant properties.
特性
IUPAC Name |
2-[2-ethyl-2-methyl-4-(4-methylphenyl)oxan-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-4-16(3)12-17(9-10-20-16,11-15(18)19)14-7-5-13(2)6-8-14/h5-8H,4,9-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZLCLRKAOQRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)(CC(=O)O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6000025 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)

![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)
![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)

![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)


![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5126416.png)

